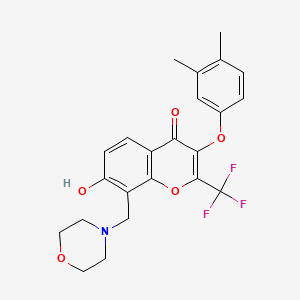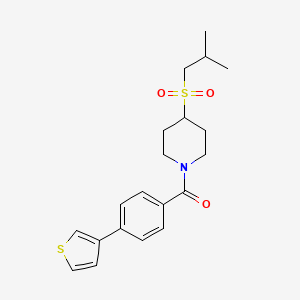
4-((2-Fluorobenzyl)oxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Fluorobenzyl)oxy)phenol is a chemical compound with the molecular formula C13H12BFO3 . It is a type of phenol, which are organic compounds containing a benzene ring bonded to a hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring bonded to a hydroxyl group . The molecular weight is 246.042 Da and the monoisotopic mass is 246.086349 Da .Chemical Reactions Analysis
Phenols, including this compound, are known to be very reactive towards electrophilic aromatic substitution . They can undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present . Phenols are more acidic than alcohols .Aplicaciones Científicas De Investigación
Synthesis and Reactivity:
- The synthesis of non-phenolic bisbenzocyclooctadiene lignan lactones and aporphinic alkaloids through oxidative coupling in fluoro acid medium demonstrates the versatility of fluorinated phenolic compounds. Key reagents like Re2O7 and RuO2.2H2O were found efficient for oxidative coupling, indicating the potential of fluorinated phenols in synthetic chemistry (Planchenault, Dhal, & Robin, 1993).
- The development of fluorinated o-aminophenol derivatives for intracellular pH measurement highlights the application of fluorinated phenolic compounds in creating sensitive biochemical probes. These compounds exhibit pH sensitivity within the physiological range and minimal affinity for other physiological ions, showcasing their specificity and utility in biological research (Rhee, Levy, & London, 1995).
Characterization Techniques:
- The characterization of phenols as their 2,4-dinitrophenyl ethers using fluoro-2,4-dinitrobenzene catalyzed by triethylamine in dimethylformamide provides a method for the easy identification of phenolic compounds. This technique is ideal for phenolic characterization, offering pathways for spectrophotometric, colorimetric, and quantitative analyses of phenols (Lehmann, 1971).
Environmental and Biological Applications
Environmental Science:
- Using isomeric fluorophenols to study the anaerobic transformation of phenol to benzoate underlines the environmental relevance of fluorinated phenolic compounds. This research shows how fluorinated analogues can help elucidate the biochemical pathways in environmental processes, offering insights into the biodegradation of phenolic pollutants (Genthner, Townsend, & Chapman, 1989).
Biochemistry and Molecular Biology:
- The exploration of enzymatic oxidative polymerization of para-imine functionalized phenol catalyzed by horseradish peroxidase demonstrates the potential of fluorinated phenolic compounds in synthesizing polymers with specific properties. This research contributes to our understanding of how such compounds can be used to create materials with desired chemical and physical characteristics (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).
Catalysis and Materials Science:
- The use of fluoroform as a source of difluorocarbene for the conversion of phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives showcases the application of fluorinated phenolic compounds in synthetic chemistry and materials science. This process, which operates at moderate temperatures and atmospheric pressure, demonstrates the efficiency and practicality of using fluorinated compounds for chemical synthesis (Thomoson & Dolbier, 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-[(2-fluorophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMCDKQTDNUFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide](/img/structure/B2651042.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2651043.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2651046.png)
![N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2651048.png)



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]-2-[2-amino-4-(trifluoromethyl)anilino]ethane](/img/structure/B2651056.png)
![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N-methyl-N-phenylacetamide](/img/structure/B2651057.png)
![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2651058.png)
![2-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2651059.png)
![2-([1,1'-biphenyl]-4-ylcarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2651062.png)
![2-chloro-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2651063.png)
